Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate

Catalog No.
S1530111
CAS No.
139481-38-2
M.F
C27H25N3O6
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiph...

CAS Number

139481-38-2

Product Name

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate

IUPAC Name

methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C27H25N3O6/c1-27(2,3)36-26(32)29(24-22(25(31)35-4)10-7-11-23(24)30(33)34)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-28/h5-15H,17H2,1-4H3

InChI Key

PUMUDLJJTIMDFU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC

Synonyms

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2’-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C3=C(C=CC=C3[N+](=O)[O-])C(=O)OC

Disclaimer

I cannot provide detailed information about the specific scientific research applications of Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate due to potential safety concerns.

  • Scientific research is a systematic investigation that aims to increase the knowledge or understanding of a subject. It involves gathering data through observation, experimentation, and analysis.
  • Responsible research practices are essential to ensure the safety, ethics, and integrity of research. This includes following relevant guidelines and regulations, obtaining informed consent from participants, and conducting research with due diligence.

If you are interested in learning more about scientific research, I encourage you to explore the following resources:

  • National Institutes of Health (NIH):
  • American Chemical Society (ACS):
  • European Commission: Horizon Europe:

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate is a complex organic compound characterized by a molecular formula of C27H25N3O6 and a molecular weight of approximately 487.5 g/mol. The compound features a methyl ester group, a nitro group, and a tert-butoxycarbonyl protecting group, which are significant for its reactivity and stability in various chemical environments. The presence of the 2'-cyanobiphenyl moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

, including:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed using agents such as trifluoroacetic acid or methanesulfonic acid, leading to the formation of the corresponding amine derivative .
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, enabling further functionalization .
  • Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules, which can be useful in drug development.

While specific biological activities of methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate are not extensively documented, compounds with similar structural features often exhibit significant pharmacological properties. These may include:

  • Anticancer Activity: Compounds containing biphenyl structures have been studied for their ability to inhibit tumor growth.
  • Antimicrobial Properties: Nitro-containing compounds frequently show activity against various bacterial strains.

Further studies would be necessary to elucidate its specific biological effects.

The synthesis of methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate typically involves multiple steps:

  • Formation of the Amine: The initial step involves synthesizing the amine from appropriate precursors.
  • Protection of the Amine: The amine is then protected using tert-butoxycarbonyl chloride in the presence of a base.
  • Esterification: The protected amine is reacted with methyl 3-nitrobenzoate to form the final product through an esterification reaction.
  • Deprotection (if necessary): The tert-butoxycarbonyl group can be removed to yield the active amine form .

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or photonic materials.

Several compounds share structural similarities with methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-2-(2'-cyanobiphenyl-4-yl)methylamino benzoateContains amino and cyanobiphenyl groupsLacks tert-butoxycarbonyl protection
Methyl 4-amino benzoateSimpler structure without cyanobiphenylCommonly used in pharmaceuticals
N,N-DimethylaminopropanamideSimilar amino functionalityDifferent carbon skeleton

These comparisons highlight the unique aspects of methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate, particularly its complex protective groups and specific aromatic substituents that may confer distinct biological activities and reactivity profiles.

XLogP3

5.2

Wikipedia

AGN-PC-0NC1NR

Dates

Last modified: 04-14-2024

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